molecular formula C22H25N3OS B2475317 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide CAS No. 895417-36-4

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide

Cat. No.: B2475317
CAS No.: 895417-36-4
M. Wt: 379.52
InChI Key: VVCJZCOANWEDAT-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at the 4 and 5 positions, a pyridin-3-ylmethyl group, and a cyclohexanecarboxamide moiety. The cyclohexane ring in this compound introduces conformational flexibility, while the pyridine and benzothiazole groups may facilitate hydrogen bonding and π-π interactions with biological targets. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is a standard for small-molecule refinement .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-15-10-11-19-20(16(15)2)24-22(27-19)25(14-17-7-6-12-23-13-17)21(26)18-8-4-3-5-9-18/h6-7,10-13,18H,3-5,8-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCJZCOANWEDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through a nucleophilic substitution reaction using pyridine-3-carboxaldehyde and a suitable base.

    Formation of Cyclohexanecarboxamide: The final step involves the formation of the cyclohexanecarboxamide moiety through an amide coupling reaction using cyclohexanecarboxylic acid and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed studies involving molecular docking, biochemical assays, and cellular experiments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of three comparable compounds:

Structural and Functional Analog from Screening Data

Compound : N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

  • Molecular Formula : C₂₀H₁₇N₃OS₂
  • Molecular Weight : 379.5 g/mol
  • Key Differences :
    • Replaces the cyclohexanecarboxamide with a thiophene-2-carboxamide group, reducing steric bulk and altering electronic properties.
    • Substitutes the 4,5-dimethylbenzothiazole with a 6-ethylbenzothiazole , increasing hydrophobicity.
  • Implications : The thiophene ring may enhance π-stacking with aromatic residues in target proteins, while the ethyl group could improve membrane permeability but reduce solubility .

Benzamide-Based Analog

Compound : N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

  • Key Differences: Replaces the cyclohexanecarboxamide with a 3,4-dimethoxybenzamide group.
  • Implications : The dimethoxybenzamide moiety may improve aqueous solubility but reduce blood-brain barrier penetration due to higher polar surface area .

Patent-Derived Cyclohexane Carboxamide Analog

Compound : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide

  • Key Differences: Incorporates a trifluoromethyl-rich oxazolidinone substituent, enhancing metabolic stability and binding affinity via hydrophobic interactions. Features a 4,4-dimethylcyclohexene ring, introducing rigidity compared to the parent compound’s flexible cyclohexane.
  • Implications: The trifluoromethyl groups improve bioavailability and resistance to oxidative metabolism, while the oxazolidinone may target enzymes like cyclooxygenase or proteases .

Comparative Analysis Table

Property/Feature Target Compound Thiophene-2-carboxamide Analog Dimethoxybenzamide Analog Patent Compound
Core Structure Cyclohexanecarboxamide Thiophene-2-carboxamide 3,4-Dimethoxybenzamide Oxazolidinone-cyclohexanecarboxamide
Benzothiazole Substituents 4,5-Dimethyl 6-Ethyl 4,5-Dimethyl N/A (Oxazolidinone core)
Key Functional Groups Pyridin-3-ylmethyl Pyridin-3-ylmethyl Pyridin-3-ylmethyl, Methoxy Trifluoromethyl, Cyclohexene
Molecular Weight (g/mol) Not explicitly provided 379.5 ~400–420 (estimated) >500 (estimated)
Predicted Solubility Moderate (cyclohexane reduces polarity) Low (ethyl and thiophene increase logP) High (methoxy enhances polarity) Low (trifluoromethyl increases logP)
Metabolic Stability Moderate Moderate to low Moderate High (trifluoromethyl resists metabolism)

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring, a pyridine moiety, and a cyclohexanecarboxamide structure. This unique combination is believed to facilitate interactions with various biological targets.

Property Value
Molecular FormulaC_{19}H_{22}N_{2}O_{1}S
Molecular Weight342.45 g/mol
CAS Number1352999-57-5

Biological Activity Overview

Preliminary studies suggest that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects against various pathogens.
  • Anticancer Properties : Research indicates potential antitumor activity, particularly in inhibiting cell proliferation in cancer cell lines.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in disease pathways.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • DNA Interaction : Similar benzothiazole derivatives have been shown to bind to DNA, potentially inhibiting replication and transcription processes .
  • Protein Binding : The compound may exhibit high binding affinity to target proteins involved in cancer progression and microbial resistance .

Case Studies and Research Findings

Recent studies have evaluated the efficacy of this compound in various assays:

Antitumor Activity

A study investigating the antitumor properties of benzothiazole derivatives revealed that compounds similar to the target exhibited significant cytotoxicity against human lung cancer cell lines (A549, HCC827) with IC50 values ranging from 2.12 µM to 6.75 µM . The findings suggest that structural modifications can enhance antitumor efficacy.

Antimicrobial Studies

In vitro assays demonstrated that certain derivatives displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the benzothiazole moiety is believed to contribute significantly to this activity .

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